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Cat. No.: B607251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
EAI001 is a potent and selective fourth-generation, allosteric inhibitor of mutant epidermal

growth factor receptor (EGFR).[1] It has emerged as a significant tool in cancer research,

particularly for its activity against EGFR mutations that confer resistance to earlier-generation

tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant. This guide provides

a comprehensive overview of the chemical structure, properties, and preclinical data related to

EAI001, intended to support ongoing research and drug development efforts in oncology.

Chemical Structure and Properties
EAI001 is a small molecule with the chemical formula C₁₉H₁₅N₃O₂S.[1] Its structure features a

central acetamide core linking a thiazole ring, a phenyl group, and a 1-oxoisoindoline moiety.

Table 1: Chemical and Physical Properties of EAI001
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Property Value Reference

IUPAC Name

2-(1-Oxo-1,3-dihydro-2H-

isoindol-2-yl)-2-phenyl-N-(1,3-

thiazol-2-yl)acetamide

N/A

CAS Number 892772-75-7 [2]

Molecular Formula C₁₉H₁₅N₃O₂S [1]

Molecular Weight 349.41 g/mol [1]

SMILES

O=C(C(C1=CC=CC=C1)N2C(

C(C=CC=C3)=C3C2)=O)NC4=

NC=CS4

N/A

Solubility
DMSO: ≥ 2.5 mg/mL (7.15

mM)
[2]

In Vitro Potency (IC₅₀)
24 nM (against EGFR

L858R/T790M)
[1][2]

Mechanism of Action and Signaling Pathway
EAI001 functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that

is distinct from the ATP-binding site. This allosteric binding is particularly effective against

mutant forms of EGFR, including those with the L858R activating mutation and the T790M

resistance mutation.[1] By binding to this allosteric site, EAI001 stabilizes an inactive

conformation of the kinase, thereby preventing its activation and downstream signaling.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and

differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving

uncontrolled cell growth. EAI001's inhibition of mutant EGFR blocks the downstream activation

of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
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EGFR signaling pathway and the inhibitory action of EAI001.

Experimental Protocols
In Vitro EGFR Inhibition Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
A common method to determine the in vitro potency of EGFR inhibitors is the HTRF assay. This

protocol provides a general framework.

Materials:

Recombinant mutant EGFR (L858R/T790M) enzyme

Biotinylated substrate peptide (e.g., Biotin-poly-GT)

ATP

EAI001 (or other test compounds)

HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-

XL665)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)
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384-well low-volume plates

Procedure:

Prepare serial dilutions of EAI001 in DMSO and then in assay buffer.

Add the diluted EAI001 and the EGFR enzyme to the wells of the 384-well plate.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding the HTRF detection reagents diluted in stop buffer (containing

EDTA).

Incubate for 60 minutes at room temperature to allow for signal development.

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665

nm.

Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter

logistic equation.
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Workflow for an in vitro HTRF-based EGFR inhibition assay.

Preclinical Data
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While detailed in vivo studies specifically for EAI001 are not widely published, data from a

closely related and optimized compound, EAI045, provides valuable insights into the potential

of this class of inhibitors.

In Vivo Efficacy
In a genetically engineered mouse model of L858R/T790M-mutant lung cancer, EAI045

demonstrated significant tumor regression when used in combination with cetuximab, an

antibody that prevents EGFR dimerization.[3] This suggests a synergistic effect where

cetuximab sensitizes the cancer cells to the allosteric inhibition by EAI045.

Pharmacokinetics
Pharmacokinetic studies in mice with EAI045 at a dose of 20 mg/kg revealed a maximal

plasma concentration of 0.57 µM, a half-life of 2.15 hours, and an oral bioavailability of 26%.[3]

Table 2: Pharmacokinetic Parameters of EAI045 in Mice

Parameter Value Reference

Dose 20 mg/kg (oral) [3]

Cₘₐₓ 0.57 µM [3]

t₁/₂ 2.15 hours [3]

Oral Bioavailability 26% [3]

Toxicity
Comprehensive preclinical toxicity data for EAI001 is not publicly available. As with other EGFR

inhibitors, potential on-target toxicities could include skin rash and diarrhea, although the

selectivity of fourth-generation inhibitors for mutant over wild-type EGFR aims to minimize

these side effects. Further studies are required to fully characterize the safety profile of EAI001.

Synthesis and Purification
Detailed, publicly available protocols for the chemical synthesis of EAI001 are scarce.

However, the synthesis of structurally related N-(thiazol-2-yl)acetamide derivatives has been
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reported. A general synthetic approach likely involves the coupling of 2-amino-thiazole with a

suitably functionalized phenylacetic acid derivative, which in turn is attached to the 1-

oxoisoindoline scaffold.

A plausible, though not definitively published, synthetic route could involve:

Synthesis of 2-phenyl-2-(1-oxo-1,3-dihydroisoindol-2-yl)acetic acid.

Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling

agent).

Amide bond formation with 2-aminothiazole.

Purification of the final compound would typically be achieved by column chromatography on

silica gel, followed by recrystallization or preparative high-performance liquid chromatography

(HPLC) to achieve high purity.

Conclusion
EAI001 is a valuable research tool for investigating mechanisms of resistance to EGFR-

targeted therapies and for the development of next-generation inhibitors. Its allosteric

mechanism of action and selectivity for mutant EGFR offer a promising strategy to overcome

the challenges posed by resistance mutations in non-small cell lung cancer. Further preclinical

and clinical development of EAI001 and related compounds will be crucial in determining their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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